molecular formula C16H15N3O2S2 B14805113 (2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B14805113
M. Wt: 345.4 g/mol
InChI Key: POSJIIJTYNVLGE-BQYQJAHWSA-N
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Description

N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, a benzoyl group, and a hydrazino carbonothioyl linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide typically involves multiple steps:

    Formation of the Hydrazino Intermediate: The initial step involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate to form 3-methylbenzoyl hydrazine.

    Thioamide Formation: The hydrazino intermediate is then reacted with carbon disulfide in the presence of a base to form the corresponding thioamide.

    Acryloylation: The final step involves the reaction of the thioamide with 3-(2-thienyl)acryloyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The hydrazino and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazino and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-(4-nitrophenyl)acrylamide
  • N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(1-naphthyl)acrylamide

Uniqueness

N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-(2-thienyl)acrylamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-[[(3-methylbenzoyl)amino]carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C16H15N3O2S2/c1-11-4-2-5-12(10-11)15(21)18-19-16(22)17-14(20)8-7-13-6-3-9-23-13/h2-10H,1H3,(H,18,21)(H2,17,19,20,22)/b8-7+

InChI Key

POSJIIJTYNVLGE-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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